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Compound of Interest

2-bromo-N-cyclohexyl-5-
Compound Name:
fluorobenzamide

Cat. No.: B1599761

In the landscape of modern medicinal chemistry and materials science, the strategic design of
molecular building blocks is paramount. 2-bromo-N-cyclohexyl-5-fluorobenzamide emerges
as a compound of significant interest, not for its intrinsic biological activity, but for its potential
as a highly versatile synthetic intermediate. Its structure, featuring a trifecta of reactive sites—
an amide linkage, an aryl bromide, and an aryl fluoride—offers a rich platform for molecular
elaboration. This guide provides an in-depth analysis of its chemical properties, synthesis, and
reactivity, offering researchers and drug development professionals a technical overview of its
utility in constructing complex molecular architectures.

The presence of the aryl bromide is particularly noteworthy, as it serves as a key handle for
palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of
substituents.[1][2] This capability, combined with the electronic influence of the fluorine atom
and the conformational properties of the N-cyclohexyl group, makes this molecule a valuable
scaffold for generating libraries of novel compounds for screening and development.[3]

Core Chemical and Physical Properties

While extensive experimental data for this specific compound is not widely published, its
fundamental properties can be summarized based on its structure and available database
information. These properties are essential for planning reactions, purification, and storage.
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Property Value Source
CAS Number 951884-99-4 [4][5]
Molecular Formula C13H1sBrFNO [41[6]
Molecular Weight 300.18 g/mol [41[6]

2-bromo-N-cyclohexyl-5-
IUPAC Name , [6]
fluorobenzamide

Likely a solid at room
Appearance [7]
temperature

) =>99% (as commercially
Purity _ [5]
available)

Application Pharmaceutical intermediate [5]

Note: Physical properties such as melting point and solubility are not readily available in the
cited literature and would need to be determined experimentally.

Synthesis of the Scaffold: A Practical Approach

The synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide is a straightforward process,
typically achieved through the formation of an amide bond between a 2-bromo-5-fluorobenzoic
acid derivative and cyclohexylamine.[8] The most common laboratory methods involve either
activating the carboxylic acid with a coupling agent or converting it to a more reactive acyl
chloride.

Method: Carboxylic Acid and Amine Coupling

This method is often preferred due to its milder conditions and the wide availability of modern
coupling reagents, which minimize side reactions.[9]

Experimental Protocol: Synthesis via EDC/HOBt Coupling

e Reaction Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 2-
bromo-5-fluorobenzoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and
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cyclohexylamine (1.1 eq) in an anhydrous solvent such as Dichloromethane (DCM) or
Tetrahydrofuran (THF).

Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to manage the
exothermic reaction upon adding the coupling agent and to suppress potential side
reactions, such as racemization if chiral centers were present.[10]

Addition of Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2
eq) portion-wise to the cooled solution. The EDC activates the carboxylic acid to form a
highly reactive O-acylisourea intermediate, which is then intercepted by HOBt to form an
active ester, a more stable intermediate that reacts cleanly with the amine.[10]

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up:

o Dilute the reaction mixture with Ethyl Acetate.

o Wash the organic layer sequentially with 1 M HCI (to remove unreacted amine and EDC),
saturated aqueous NaHCOs (to remove HOBt and unreacted carboxylic acid), and finally
with brine.

o Dry the organic layer over anhydrous magnesium sulfate (MgSQOa), filter, and concentrate
under reduced pressure.

Purification: The resulting crude product can be purified by column chromatography on silica
gel or by recrystallization to yield the pure 2-bromo-N-cyclohexyl-5-fluorobenzamide.
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General workflow for benzamide synthesis.

Chemical Reactivity and Synthetic Utility

The true value of 2-bromo-N-cyclohexyl-5-fluorobenzamide lies in the differential reactivity
of its functional groups. This allows for selective chemical transformations at distinct points on
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the molecule.

Amide Bond Hydrolysis

The amide bond, while generally stable, can be cleaved under forcing acidic or basic
conditions.[11][12] This reaction is typically slow and often requires heating.[13][14]

 Acidic Hydrolysis: Refluxing with a strong acid (e.g., agq. HCI or H2SOa4) protonates the
carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to
nucleophilic attack by water. The products are 2-bromo-5-fluorobenzoic acid and a
cyclohexylammonium salt.[14][15]

o Basic Hydrolysis: Heating with a strong base (e.g., aqg. NaOH) involves the direct
nucleophilic attack of a hydroxide ion on the carbonyl carbon.[13] This yields the sodium salt
of 2-bromo-5-fluorobenzoic acid and cyclohexylamine.

Palladium-Catalyzed Cross-Coupling Reactions at the
Aryl Bromide

The carbon-bromine bond is the most versatile reaction site on the molecule, serving as a
prime substrate for palladium-catalyzed cross-coupling reactions. These reactions are
cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and
carbon-heteroatom bonds with high efficiency and functional group tolerance.[16][17]

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (e.g., a
boronic acid or ester) to form a new C-C bond.[2] This is one of the most powerful methods for
constructing biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.[18][19]

The choice of palladium catalyst, ligand, and base is crucial for reaction success. The general
reactivity for halides in Suzuki coupling is R-1 > R-Br >> R-Cl, making the bromo-substituent the
ideal site for selective reaction.[2][20]

Experimental Protocol: General Suzuki-Miyaura Coupling

» Reaction Setup: To a dry Schlenk flask, add 2-bromo-N-cyclohexyl-5-fluorobenzamide
(1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPhs)a, 1-5
mol%), and a base (e.g., K2COs, Na2COs, or Cs2CO0s, 2-3 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three
times.

Solvent Addition: Add a degassed solvent system, typically a mixture like
Toluene/Ethanol/Water or Dioxane/Water. The presence of water is often crucial for the
transmetalation step.

Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring for 2-24 hours,
monitoring by TLC or LC-MS.

Work-up and Purification: After cooling, dilute the mixture with an organic solvent, wash with
water and brine, dry the organic layer, and concentrate. Purify the residue via column
chromatography.
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Ar-Pd(Il)L2-Br
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Catalytic cycle of the Suzuki-Miyaura coupling.
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For synthesizing aryl amines, the Buchwald-Hartwig amination is the preeminent method.[1] It
facilitates the coupling of the aryl bromide with a primary or secondary amine, a transformation
that is otherwise difficult to achieve.[21] This reaction is instrumental in the synthesis of many
pharmaceuticals.[22]

The reaction requires a palladium catalyst, a specialized phosphine ligand (which is critical for
facilitating the reductive elimination step), and a strong, non-nucleophilic base like sodium tert-
butoxide.[17][23]

Experimental Protocol: General Buchwald-Hartwig Amination

e Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-bromo-N-
cyclohexyl-5-fluorobenzamide (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst
(e.g., Pdz(dba)s, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%),
and a strong base (e.g., NaOtBu, 1.4 eq).

e Solvent and Reaction: Add an anhydrous, degassed aprotic solvent (e.g., Toluene or
Dioxane). Seal the vessel and heat (typically 80-110 °C) until the starting material is
consumed as per TLC/LC-MS analysis.

o Work-up and Purification: Cool the reaction, quench carefully with water or saturated
agueous NHa4Cl, and extract with an organic solvent. Wash the combined organic layers, dry,
and concentrate. Purify by column chromatography.
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Catalytic cycle of the Buchwald-Hartwig amination.

Reactivity of the Aryl Fluoride

The fluorine substituent is generally much less reactive towards nucleophilic aromatic
substitution and palladium-catalyzed coupling compared to bromine.[24] Its primary role is
electronic; as a highly electronegative atom, it acts as a weak deactivating group for
electrophilic aromatic substitution via the inductive effect.[25] This electronic perturbation can
subtly influence the reactivity at other positions and the overall properties of the molecule and
its derivatives.

Conclusion and Outlook

2-bromo-N-cyclohexyl-5-fluorobenzamide is a strategically designed synthetic intermediate
with significant potential for researchers in drug discovery and materials science. Its key feature
is the aryl bromide moiety, which provides a reliable and versatile handle for introducing
molecular diversity through robust and well-established palladium-catalyzed cross-coupling
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methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The orthogonal
reactivity of the amide bond and the electronic influence of the fluorine atom further enhance its
utility as a scaffold. By providing a clear understanding of its synthesis and chemical reactivity,
this guide empowers scientists to effectively leverage this building block in the creation of novel
and complex molecules.
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Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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